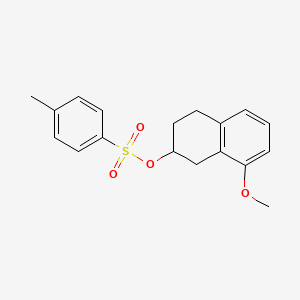
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H20O4S It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and contains a methoxy group and a methylbenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate typically involves the reaction of 8-methoxy-1,2,3,4-tetrahydronaphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfonate groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The compound may also undergo metabolic transformations that enhance its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl methanol: Similar structure but with a hydroxyl group instead of a sulfonate group.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group at a different position.
1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the methoxy and sulfonate groups.
Uniqueness
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate is unique due to the presence of both a methoxy group and a sulfonate group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C18H20O4S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O4S/c1-13-6-10-16(11-7-13)23(19,20)22-15-9-8-14-4-3-5-18(21-2)17(14)12-15/h3-7,10-11,15H,8-9,12H2,1-2H3 |
InChI-Schlüssel |
NQOBDNDHZZOMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3=C(C2)C(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


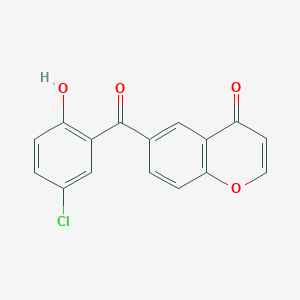

![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
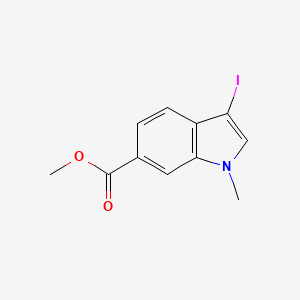
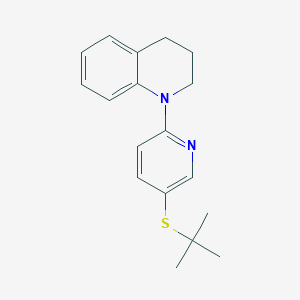
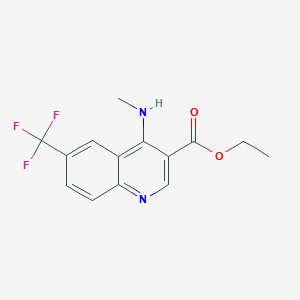
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)
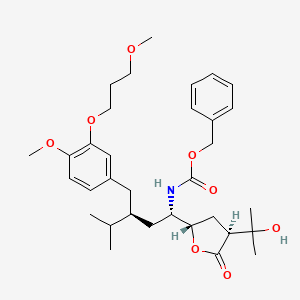
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)
![[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)
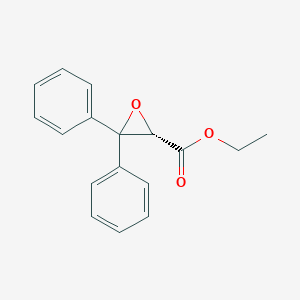
![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)
